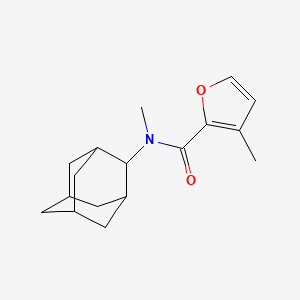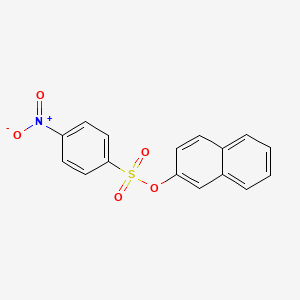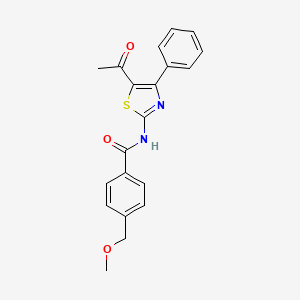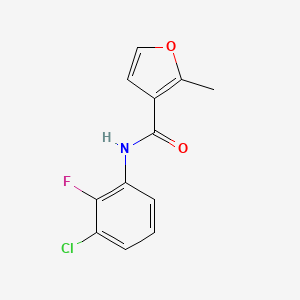![molecular formula C18H28N2O3 B7537516 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide](/img/structure/B7537516.png)
4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a crucial component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to have therapeutic potential in various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
科学研究应用
4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide inhibits BTK activity and downstream signaling pathways, leading to decreased viability and proliferation of B-cells. In vivo studies have demonstrated that 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide has potent antitumor activity in xenograft models of CLL and NHL, with minimal toxicity to normal tissues.
作用机制
4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide binds covalently to the cysteine residue in the active site of BTK, thereby inhibiting its kinase activity. This leads to inhibition of downstream signaling pathways, including the NF-κB and AKT pathways, which are crucial for B-cell survival and proliferation. 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide has been shown to be highly selective for BTK, with minimal off-target effects on other kinases.
Biochemical and Physiological Effects:
4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide has been shown to induce apoptosis and inhibit proliferation of B-cells in vitro and in vivo. In addition, 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide has been shown to decrease the levels of several cytokines and chemokines that are involved in the pathogenesis of B-cell malignancies. 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide has also been shown to enhance the efficacy of other anticancer agents, such as rituximab and venetoclax.
实验室实验的优点和局限性
One of the main advantages of 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide is its high selectivity for BTK, which minimizes off-target effects and toxicity. 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide has also been shown to have potent antitumor activity in preclinical models of B-cell malignancies, making it a promising candidate for clinical development. However, 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide has a short half-life, which may limit its efficacy in clinical settings. In addition, 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide has not been extensively studied in combination with other anticancer agents, which may limit its potential for combination therapy.
未来方向
There are several future directions for the development of 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide. One potential avenue is the exploration of combination therapy with other anticancer agents, such as venetoclax or immune checkpoint inhibitors. Another direction is the investigation of 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide in other B-cell malignancies, such as Waldenström macroglobulinemia or mantle cell lymphoma. Finally, the development of more potent and selective BTK inhibitors may overcome the limitations of 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide and lead to improved clinical outcomes for patients with B-cell malignancies.
Conclusion:
4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide is a promising small molecule inhibitor that targets the BTK enzyme and has potent antitumor activity in preclinical models of B-cell malignancies. Its high selectivity for BTK and minimal off-target effects make it a promising candidate for clinical development. However, its short half-life and limited data on combination therapy may limit its potential for clinical use. Further research is needed to fully explore the potential of 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide in the treatment of B-cell malignancies.
合成方法
The synthesis of 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide involves several steps, starting with the reaction of 4-bromobenzonitrile with 3-methylbutan-1-ol in the presence of potassium carbonate to yield 4-bromobenzyl 3-methylbutyl ether. This intermediate is then reacted with 2-(2-methylpropanoylamino)ethylamine in the presence of sodium hydride to yield the final product, 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide. The overall yield of the synthesis is reported to be around 25%.
属性
IUPAC Name |
4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-13(2)9-12-23-16-7-5-15(6-8-16)18(22)20-11-10-19-17(21)14(3)4/h5-8,13-14H,9-12H2,1-4H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGHWQQXJPSODY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C(=O)NCCNC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7537448.png)
![6-cyclopropyl-N-(2,5-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537463.png)

![3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide](/img/structure/B7537471.png)
![N-[4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-yl]oxane-4-carboxamide](/img/structure/B7537492.png)
![1-[2,4,6-Trimethyl-3-[(3-morpholin-4-ylsulfonylphenyl)methylsulfanylmethyl]phenyl]ethanone](/img/structure/B7537493.png)




![4-[2-(2,3-Dimethylphenoxy)acetyl]piperazin-2-one](/img/structure/B7537535.png)